

Preparation of Apixaban ethyl ester precursor from aldehyde intermediate

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Compound of Interest

Compound Name: 4-(2-Oxopiperidin-1-yl)benzaldehyde

CAS No.: 919121-22-5

Cat. No.: B12450812

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Application Note & Protocol: A-011-APX

Topic: Advanced Synthesis of Apixaban Ethyl Ester via [3+2] Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of the pivotal Apixaban precursor, ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (commonly known as Apixaban Ethyl Ester). Moving beyond hypothetical pathways, this note details the industry-standard and scientifically validated [3+2] cycloaddition reaction. This approach is recognized for its efficiency and high yield in constructing the core pyrazolo[3,4-c]pyridine scaffold. We will explore the underlying reaction mechanism, provide a detailed, field-tested protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Scientific Rationale & Mechanistic Overview

The synthesis of the Apixaban ethyl ester does not typically proceed from an aldehyde intermediate. Instead, the most robust and widely published method involves a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry for forming five-membered rings.^{[1][2]}

The core of this strategy is the reaction between two key fragments:

- The Dipolarophile: An electron-rich enamine system, specifically a 3-morpholino-dihydropyridinone derivative (Intermediate A).
- The 1,3-Dipole Precursor: A hydrazonoyl chloride, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (Intermediate B), which generates a nitrilimine dipole in situ.

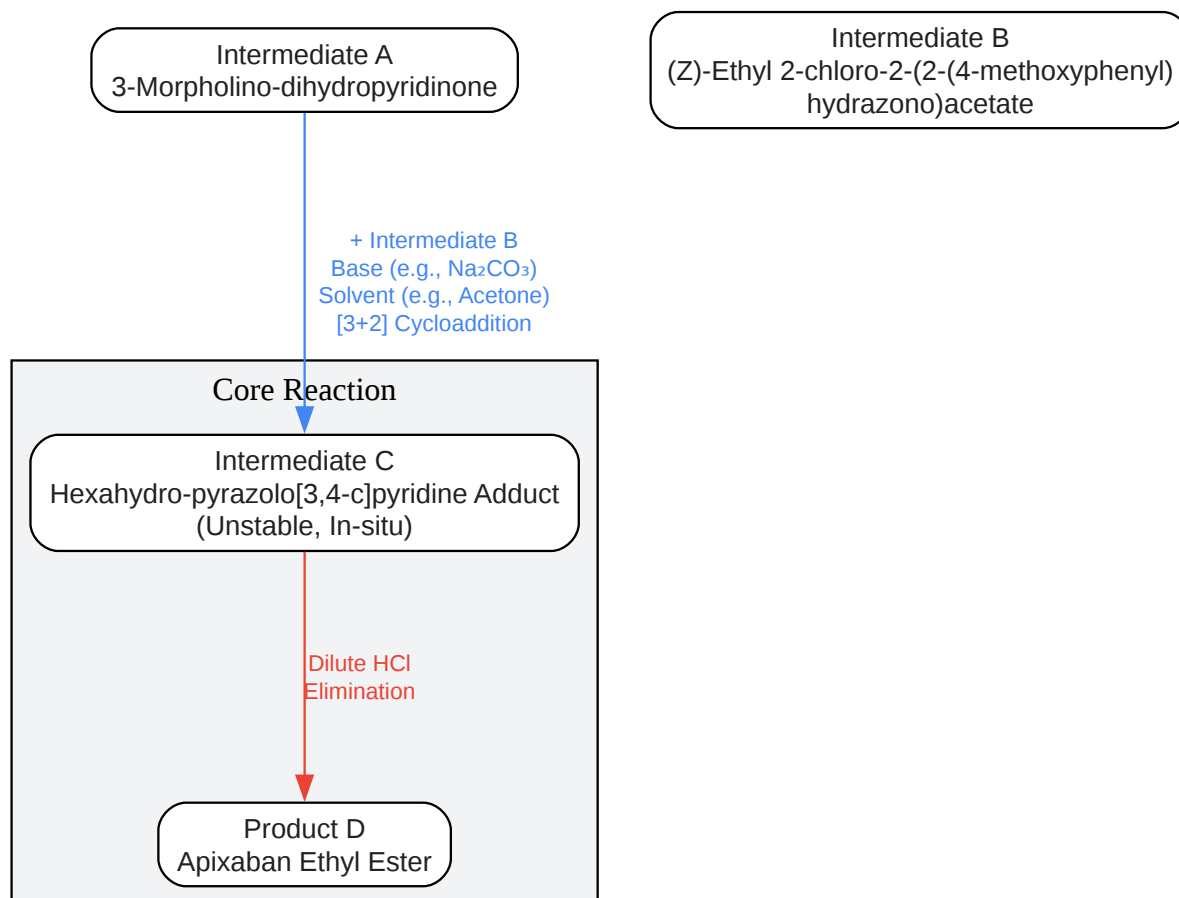
The reaction proceeds in two main stages:

- Cycloaddition: In the presence of a base like triethylamine (TEA) or sodium carbonate, the hydrazonoyl chloride (B) eliminates HCl to form a highly reactive nitrilimine intermediate.^[1] This 1,3-dipole then undergoes a regioselective cycloaddition with the double bond of the enamine (A). This forms a fused, morpholino-substituted hexahydro-pyrazolo[3,4-c]pyridine intermediate (C).^{[1][3]}
- Elimination: The resulting adduct (C) is unstable and is not typically isolated. Subsequent treatment with a dilute acid (e.g., HCl) catalyzes the elimination of the morpholine group, creating the thermodynamically stable aromatic pyrazole ring and the conjugated double bond within the tetrahydropyridine system, yielding the final Apixaban Ethyl Ester (D).^{[3][4]}

This one-pot, two-step sequence is highly efficient and forms the basis of many patented and industrial syntheses of Apixaban.^{[2][3]}

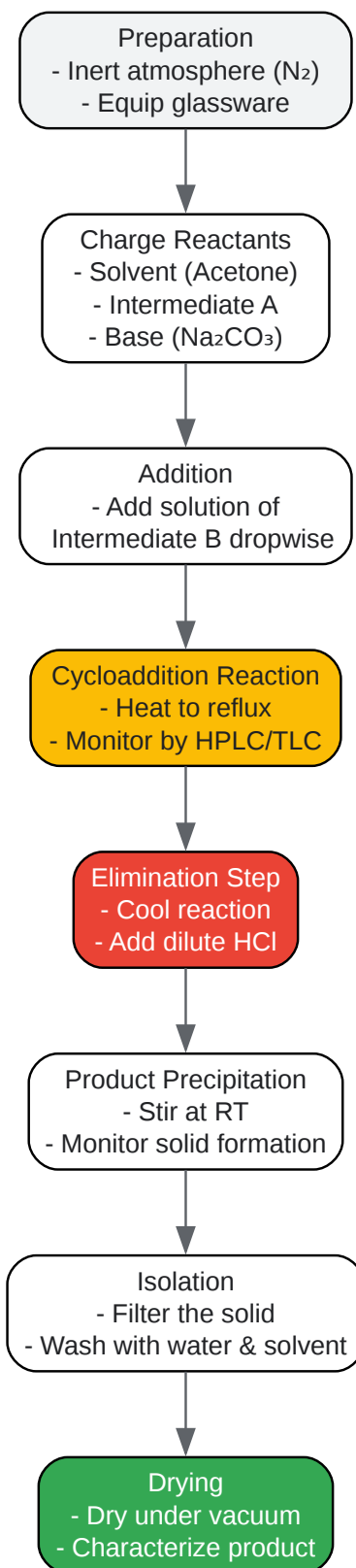
Reaction Scheme & Workflow Visualization

The overall synthetic transformation is depicted below.



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Caption: Overall reaction scheme for the synthesis of Apixaban Ethyl Ester.



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Caption: Experimental workflow for Apixaban Ethyl Ester synthesis.

Detailed Experimental Protocol

This protocol is synthesized from established procedures described in the scientific literature.[\[1\]](#)

[\[3\]](#)

Materials and Reagents

Reagent/Material	Abbreviation	Grade	Supplier Suggestion
3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one	A	>98% Purity	Commercial Source
(Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate	B	>98% Purity	Commercial Source
Sodium Carbonate (Anhydrous)	Na ₂ CO ₃	Reagent Grade, Fine	Sigma-Aldrich, Merck
Acetone	-	Anhydrous, ACS	Fisher Scientific
Hydrochloric Acid	HCl	3M or 10% (v/v)	Standard Lab Stock
Deionized Water	DI H ₂ O	Type II or better	In-house system
High-Performance Liquid Chromatography (HPLC) system with a C18 column for reaction monitoring.	-	-	Waters, Agilent
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F ₂₅₄) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane).	-	-	MilliporeSigma

Step-by-Step Procedure

A. Reaction Setup (Cycloaddition)

- Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
- Ensure the system is under a positive pressure of dry nitrogen.
- Charge the flask with Intermediate A (1.0 eq) and anhydrous sodium carbonate (2.5 eq).
- Add anhydrous acetone (approx. 10-15 mL per gram of Intermediate A). Stir the resulting suspension for 15 minutes at room temperature (20-25°C).
- In a separate flask, dissolve Intermediate B (1.1 eq) in anhydrous acetone (approx. 5 mL per gram).

B. Reaction Execution 6. Slowly add the solution of Intermediate B to the stirred suspension in the reaction flask over 30-45 minutes at room temperature. 7. After the addition is complete, heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. 8. Self-Validation/Trustworthiness: Monitor the reaction progress every hour using HPLC or TLC. The disappearance of the starting material (Intermediate A) indicates the completion of the cycloaddition. A typical mobile phase for TLC is 1:1 Ethyl Acetate:Hexane.

C. Elimination and Product Isolation 9. Once the reaction is complete, cool the mixture to room temperature. 10. Slowly and carefully add dilute HCl (e.g., 3M solution) until the pH of the mixture is between 2-3. This step should be performed with caution as gas evolution (CO₂) may occur. 11. Stir the reaction mixture vigorously at room temperature for an additional 1-2 hours. The elimination of morpholine and precipitation of the product should occur during this time. 12. Isolate the precipitated solid product by vacuum filtration. 13. Wash the filter cake sequentially with deionized water (2 x 10 mL) and a small amount of cold acetone (1 x 5 mL) to remove residual salts and impurities. 14. Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Expected Results

Parameter	Expected Outcome
Product	Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Appearance	Off-white to pale yellow crystalline solid
Yield	85-95% (highly dependent on the purity of starting materials and precise control of conditions)[5]
Purity	>99% as determined by HPLC analysis.[5]
Identity	Confirm structure using ¹ H NMR, ¹³ C NMR, and Mass Spectrometry. The molecular weight is 488.53 g/mol .[6]

Process Optimization and Modern Approaches

Recent advancements have focused on optimizing this synthesis for industrial-scale production and improved efficiency. Notably, the use of continuous flow reactors has been shown to drastically reduce reaction times to mere minutes and improve overall yield and space-time yield.[7][8] These automated systems utilize machine learning algorithms to rapidly optimize parameters like temperature, pressure, and residence time, representing the next generation of pharmaceutical manufacturing.[7][8]

Conclusion

The synthesis of the Apixaban ethyl ester precursor is most effectively and reliably achieved through a [3+2] cycloaddition-elimination sequence. This method, which utilizes a dihydropyridinone enamine and a hydrazonoyl chloride, is well-documented, high-yielding, and scalable. By carefully controlling reaction parameters and monitoring progress with standard analytical techniques, researchers can reproducibly synthesize this critical intermediate, which is the immediate precursor to the active pharmaceutical ingredient Apixaban via a final amidation step.[9][10]

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